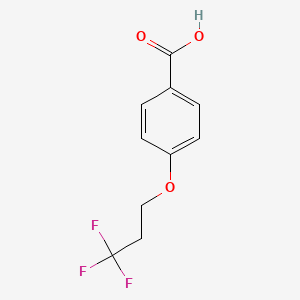

4-(3,3,3-三氟丙氧基)苯甲酸

描述

“4-(3,3,3-Trifluoropropoxy)benzoic acid” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it contains a benzoic acid group, which is a common moiety in a variety of chemical compounds with diverse properties2.

Synthesis Analysis

The synthesis of “4-(3,3,3-Trifluoropropoxy)benzoic acid” is not explicitly mentioned in the available resources. However, benzoic acid derivatives can be synthesized through various methods34. For instance, one method involves the reaction of phthalic acid with a catalyst3. Another method involves the reaction of a chlorinated compound with calcium hydroxide5.Molecular Structure Analysis

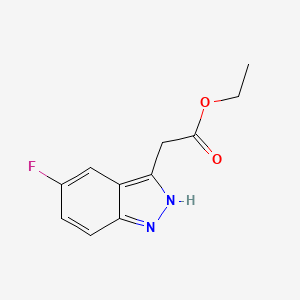

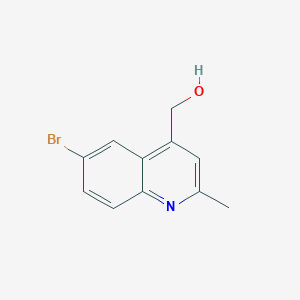

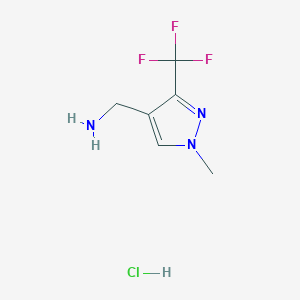

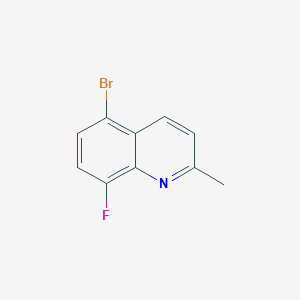

The molecular structure of “4-(3,3,3-Trifluoropropoxy)benzoic acid” is not explicitly provided in the available resources. However, it’s known that the compound contains a benzoic acid group6. This group consists of a benzene ring attached to a carboxyl group (COOH). The trifluoropropoxy group (C3H6F3O) is likely attached to the benzene ring6.Chemical Reactions Analysis

Specific chemical reactions involving “4-(3,3,3-Trifluoropropoxy)benzoic acid” are not mentioned in the available resources. However, benzoic acid and its derivatives are known to undergo a variety of chemical reactions, including reactions with bases, reducing agents, and oxidizing agents4.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,3,3-Trifluoropropoxy)benzoic acid” are not explicitly provided in the available resources. However, it’s known that the compound has a molecular weight of 234.17 g/mol1. Benzoic acid, a related compound, is known to have a density of 1.27 g/cm^3 at 15°C, a boiling point of 523K, and a melting point of 395K8.科学研究应用

新型荧光探针的开发

4-(3,3,3-三氟丙氧基)苯甲酸衍生物已被用于新型荧光探针的开发。这些探针专门设计用于检测高活性氧(hROS),例如羟基自由基和过氧化物酶的反应中间体。这些探针的独特特性在于,它们在单独存在时几乎不发荧光,但在与 hROS 反应后会产生强荧光化合物,这使得它们成为生物和化学应用中的宝贵工具,特别是用于可视化活细胞中的活性物质 (Setsukinai 等人,2003 年).

无机-有机杂化骨架

该化合物已被用作基于多核金属氢氧基簇的无机-有机杂化骨架的结构导向剂。这些骨架表现出独特的性质,例如在紫外光下发出强烈的蓝光和典型的顺磁性行为,这使得它们在材料科学的各种应用中都很有趣 (Yang 等人,2015 年).

镧系配位化合物的物理光学性质

4-(3,3,3-三氟丙氧基)苯甲酸的衍生物已被用于合成镧系配位化合物。这些化合物,特别是那些含有 Tb(3+) 的化合物,表现出明亮的绿色发光效率和更长的激发态寿命。这些化合物的物理光学性质使其适用于发光材料和光电子学等领域 (Sivakumar 等人,2010 年).

液晶相和自组装

该化合物在液晶相和自组装过程的研究中显示出相关性。研究探索了氟恐惧效应如何诱导半氟化锥形单树枝状大分子自组装成超分子柱状树状聚合物,表现出独特的热致六方柱状液晶相。该性质对于理解液晶的行为和为显示技术和其他应用设计新材料至关重要 (Percec 等人,1996 年).

安全和危害

The safety and hazards of “4-(3,3,3-Trifluoropropoxy)benzoic acid” are not explicitly mentioned in the available resources. However, benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled2.

未来方向

The future directions of “4-(3,3,3-Trifluoropropoxy)benzoic acid” are not explicitly mentioned in the available resources. However, it’s noted that the compound is intended for research use only1, suggesting that it may be used in future scientific studies.

Please note that the information provided is based on the available resources and may not fully represent the properties of “4-(3,3,3-Trifluoropropoxy)benzoic acid”. For a more accurate and comprehensive analysis, further research and consultation with a chemical expert are recommended.

属性

IUPAC Name |

4-(3,3,3-trifluoropropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)5-6-16-8-3-1-7(2-4-8)9(14)15/h1-4H,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQDUHNEEBMGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,3,3-Trifluoropropoxy)benzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)